![molecular formula C20H16F3NO2S B11323940 4-methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11323940.png)

4-methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

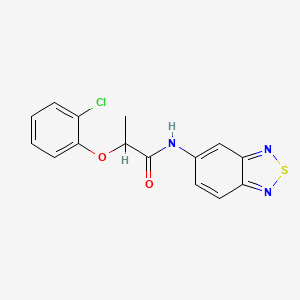

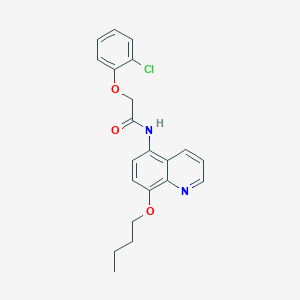

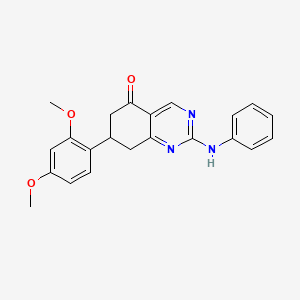

4-Methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamid ist eine synthetische organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und ihrer potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung weist einen Benzamid-Kern auf, der mit Methoxy-, Thiophen-2-ylmethyl- und Trifluormethylphenyl-Gruppen substituiert ist, die zu ihren besonderen chemischen Eigenschaften beitragen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamid umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Benzamid-Kerns: Der erste Schritt beinhaltet die Reaktion von 4-Methoxybenzoesäure mit einem geeigneten Amin zur Bildung des Benzamid-Kerns.

Einführung der Thiophen-2-ylmethyl-Gruppe: Die Thiophen-2-ylmethyl-Gruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Thiophen-2-ylmethylhalogenid mit dem Benzamid-Kern reagiert.

Addition der Trifluormethylphenyl-Gruppe:

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu können der Einsatz von fortschrittlichen Katalysatorsystemen, kontinuierlichen Fließreaktoren und Reinigungsverfahren wie Umkristallisation und Chromatographie gehören.

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann zu einem entsprechenden Aldehyd oder einer Carbonsäure oxidiert werden.

Reduktion: Der Benzamid-Kern kann zu einem Amin reduziert werden.

Substitution: Die Thiophen-2-ylmethyl-Gruppe kann elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Elektrophile Substitutionsreaktionen erfordern oft Katalysatoren wie Aluminiumchlorid (AlCl₃) oder Eisen(III)-chlorid (FeCl₃).

Hauptprodukte

Oxidation: Bildung von 4-Methoxybenzaldehyd oder 4-Methoxybenzoesäure.

Reduktion: Bildung von 4-Methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]amin.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzymwirkungen.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und chemischen Sensoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-Methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung und erleichtert so ihren Durchgang durch Zellmembranen und erhöht ihre Bioverfügbarkeit. Die Methoxy- und Thiophen-2-ylmethyl-Gruppen tragen zur Bindungsaffinität und Spezifität der Verbindung bei.

Analyse Chemischer Reaktionen

Types of Reactions

4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce amines.

Wissenschaftliche Forschungsanwendungen

4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of 4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Methoxy-N-(thiophen-2-ylmethyl)-N-phenylbenzamid

- 4-Methoxy-N-(thiophen-2-ylmethyl)-N-[3-(methyl)phenyl]benzamid

- 4-Methoxy-N-(thiophen-2-ylmethyl)-N-[3-(chloromethyl)phenyl]benzamid

Einzigartigkeit

4-Methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamid sticht durch das Vorhandensein der Trifluormethylgruppe hervor, die einzigartige chemische Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität verleiht. Dies macht die Verbindung in der medizinischen Chemie besonders wertvoll für die Entwicklung von Wirkstoffkandidaten mit verbesserten pharmakokinetischen Profilen.

Eigenschaften

Molekularformel |

C20H16F3NO2S |

|---|---|

Molekulargewicht |

391.4 g/mol |

IUPAC-Name |

4-methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C20H16F3NO2S/c1-26-17-9-7-14(8-10-17)19(25)24(13-18-6-3-11-27-18)16-5-2-4-15(12-16)20(21,22)23/h2-12H,13H2,1H3 |

InChI-Schlüssel |

XADUGYZDLPAXQS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC(=C3)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11323857.png)

![8-(2-methoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11323867.png)

![6-bromo-N-[4-(dimethylamino)benzyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11323887.png)

![2,7-bis(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323890.png)

![6,8-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323898.png)

![methyl 4-({[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11323899.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11323910.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11323917.png)

![3-ethyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11323937.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B11323939.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11323952.png)